GR79236
概要
説明
GR79236は、アデノシンA1受容体に対する高効力かつ選択的なアゴニストです。ヒトおよび動物の両方において、顕著な鎮痛作用および抗炎症作用を有します。 この化合物は、特に偏頭痛および他の痛み関連状態の治療における潜在的な治療的応用に関して広く研究されてきました .
科学的研究の応用
GR79236 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study adenosine receptor interactions and signaling pathways.
Biology: Investigated for its effects on cellular processes and receptor binding.
Medicine: Explored for its potential therapeutic applications in treating pain, inflammation, and migraine.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery .
作用機序
GR79236は、アデノシンA1受容体に選択的に結合することで効果を発揮します。この結合は、神経伝達物質の放出を阻害し、ニューロンの興奮性を低下させ、鎮痛作用および抗炎症作用をもたらします。 分子標的は、中枢および末梢神経系のアデノシン受容体を含みます .
生化学分析
Biochemical Properties
GR79236 plays a significant role in biochemical reactions by interacting with adenosine receptors, specifically the adenosine A1 receptor. The compound exhibits high affinity for the adenosine A1 receptor with a Ki value of 3.1 nM, while its affinity for the adenosine A2 receptor is much lower, with a Ki value of 1300 nM . This compound inhibits isoprenaline-stimulated cAMP accumulation in DDT-MF2 cells with an IC50 of 2.6 nM . Additionally, this compound inhibits catecholamine-induced lipolysis in human, rat, and dog isolated adipocytes . These interactions highlight the compound’s role in modulating biochemical pathways related to cAMP signaling and lipid metabolism.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been shown to decrease locomotor activity and inhibit DMCM-induced seizures in mice . In animal models, this compound inhibits trigeminal nerve firing and calcitonin gene-related peptide release, which are pivotal in migraine pathophysiology . The compound also influences glucose and lipid homeostasis by increasing insulin sensitivity in preclinical studies . These cellular effects underscore the compound’s potential therapeutic applications in pain management and metabolic disorders.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to adenosine A1 receptors, leading to the inhibition of adenylate cyclase activity and a subsequent decrease in intracellular cAMP levels . This reduction in cAMP levels results in the inhibition of catecholamine-induced lipolysis and modulation of other cAMP-dependent pathways. This compound also inhibits the release of calcitonin gene-related peptide and trigeminal nerve firing, contributing to its analgesic and anti-inflammatory actions . These molecular interactions highlight the compound’s potential as a therapeutic agent for pain and metabolic disorders.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, in a study involving patients with dental pain, this compound was administered intravenously, and its analgesic effects were monitored over time. The study found that neither dose of this compound produced a significant improvement over placebo, suggesting that the compound’s efficacy may be influenced by factors such as dosage and administration route
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Oral administration of this compound (0.1-10 mg/kg) to fed rats induces minimal changes in the plasma concentration of non-esterified fatty acids and in the blood concentrations of glucose and lactate . In another study, intravenous infusion of this compound to fasted pithed rats produced time- and dose-dependent decreases in plasma non-esterified fatty acid concentration . These findings suggest that the compound’s effects are dose-dependent and may vary based on the metabolic state of the animal.
Metabolic Pathways
This compound is involved in metabolic pathways related to lipid metabolism and glucose homeostasis. The compound inhibits catecholamine-induced lipolysis in isolated adipocytes, highlighting its role in regulating lipid metabolism . Additionally, this compound has been shown to influence glucose homeostasis by increasing insulin sensitivity in preclinical studies . These interactions with metabolic pathways underscore the compound’s potential as a therapeutic agent for metabolic disorders.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve its interaction with adenosine receptors. The compound’s high affinity for adenosine A1 receptors suggests that it may be preferentially localized to tissues and cells expressing these receptors The specific transporters or binding proteins involved in the compound’s distribution have not been extensively documented
Subcellular Localization
The subcellular localization of this compound is primarily determined by its interaction with adenosine A1 receptors, which are typically localized to the cell membrane The compound’s binding to these receptors may influence its activity and function within specific cellular compartments
準備方法
合成経路および反応条件
GR79236の合成には、N-[(1S,2S)-2-ヒドロキシシクロペンチル]アデノシンの調製が含まれます。主要なステップには、シクロペンチル環の形成とそれに続くアデノシン部分の付加が含まれます。 反応条件は通常、所望の生成物の形成を促進するために有機溶媒と触媒の使用を伴います .
工業生産方法
This compoundの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、収率と純度を最大化するために反応条件を最適化することが含まれます。 これには、温度、圧力、および反応時間の制御、および高純度の試薬と溶媒の使用が含まれます .
化学反応の分析
反応の種類
GR79236は、以下を含むさまざまな種類の化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて酸化誘導体を形成することができます。
還元: 還元反応は、化合物の官能基を変性するために使用できます。
置換: This compoundは、特定の原子または基が他の原子または基に置き換えられる置換反応を起こすことができます.
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化はヒドロキシル化誘導体を生成する可能性があり、一方、還元は脱酸素化化合物を生成する可能性があります .
科学研究への応用
This compoundは、以下を含む広範囲の科学研究への応用があります。
化学: アデノシン受容体相互作用とシグナル伝達経路を研究するためのモデル化合物として使用されます。
生物学: 細胞プロセスと受容体結合への影響について調査されています。
医学: 痛み、炎症、および偏頭痛の治療における潜在的な治療的応用について探索されています。
類似化合物との比較
類似化合物
アデノシン: アデノシン受容体に対する天然のリガンドであり、より広範な受容体活性を持っています。
CPA(N6-シクロペンチルアデノシン): 同様の特性を持つ別の選択的なアデノシンA1受容体アゴニストです。
NECA(5'-N-エチルカルボキサミドアデノシン): 複数の受容体サブタイプで活性を持つ非選択的なアデノシン受容体アゴニストです
GR79236の独自性
This compoundは、アデノシンA1受容体に対する高い選択性と効力で独自です。 この選択性は、標的外効果を減らし、偏頭痛や疼痛管理などの特定の症状に対する治療の可能性を高めます .
特性
IUPAC Name |
(2R,3R,4S,5R)-2-[6-[[(1S,2S)-2-hydroxycyclopentyl]amino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O5/c21-4-9-11(23)12(24)15(25-9)20-6-18-10-13(16-5-17-14(10)20)19-7-2-1-3-8(7)22/h5-9,11-12,15,21-24H,1-4H2,(H,16,17,19)/t7-,8-,9+,11+,12+,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYWXTRVEUURNEW-TVDBPQCTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@H](C1)O)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10154427 | |
Record name | N-((1S,trans)-2-hydroxycyclopentyl)adenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10154427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124555-18-6 | |
Record name | N-((1S,trans)-2-hydroxycyclopentyl)adenosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124555186 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-((1S,trans)-2-hydroxycyclopentyl)adenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10154427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GR 79236X | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GR-79236 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4H682B2VZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。